

# 4-Hydroxy-4'-nitrostilbene chemical and physical properties

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## Compound of Interest

Compound Name: 4-Hydroxy-4'-nitrostilbene

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## An In-depth Technical Guide to 4-Hydroxy-4'-nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Hydroxy-4'-nitrostilbene** is a substituted stilbene derivative characterized by a stilbene core with a hydroxyl group (-OH) on one aromatic ring and a nitro group (-NO<sub>2</sub>) on the other.<sup>[1]</sup> This arrangement of an electron-donating group (hydroxyl) and an electron-withdrawing group (nitro) across the conjugated system gives the molecule significant intramolecular charge transfer characteristics and distinct chemical properties.<sup>[1]</sup> The compound, which typically appears as a yellow to orange crystalline solid, is primarily found in the more stable trans (E) configuration due to reduced steric hindrance.<sup>[1][2]</sup> It serves as a valuable chemical intermediate in organic synthesis and holds potential for applications in biological and medicinal chemistry research.<sup>[1]</sup>

### Chemical and Physical Properties

The fundamental chemical and physical characteristics of **4-Hydroxy-4'-nitrostilbene** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
IUPAC Name	4-[(E)-2-(4-nitrophenyl)ethenyl]phenol	[1][2][3]
Synonyms	(E)-4-(4-Nitrostyryl)phenol, 4-Nitro-4'-hydroxystilbene	[3][4]
CAS Number	19221-08-0	[1][2][4]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2][3][4]
Molecular Weight	241.24 g/mol	[1][3][4]
Appearance	Yellow to orange crystalline solid/powder	[1][2]
Melting Point	205 - 209 °C	[1][4][5]
Boiling Point	389.8 ± 11.0 °C (Predicted)	[4]
Density	1.318 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
pKa	9.32 ± 0.13 (Predicted)	[4]
Solubility	Soluble in organic solvents (e.g., ethanol, acetone); poorly soluble in water.	[1]
InChI Key	OETQWIHJPIESQB-UHFFFAOYSA-N	[1][2][3]
SMILES	C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)--INVALID-LINK--[O-]	[1][2][3]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Hydroxy-4'-nitrostilbene**.

Spectroscopy	Data	Reference
Infrared (IR)	KBr, $\text{cm}^{-1}$ : 3418 (O-H), 1584, 1501, 1437 (C=C), 1337 (N=O)	[6]
$^1\text{H}$ NMR	(DMSO- $d_6$ , 400 MHz) $\delta$ /ppm: 9.77 (s, 1H), 8.18 (d, 2H, J = 8.0 Hz), 7.77 (d, 2H, J = 8.0 Hz), 7.50 (d, 2H, J = 8.0 Hz), 7.42 (d, 1H, J = 16.0 Hz), 7.16 (d, 1H, J = 16.0 Hz), 6.80 (d, 2H, J = 8.0 Hz)	[6]

## Experimental Protocols

The synthesis of **4-Hydroxy-4'-nitrostilbene** can be achieved through several condensation reactions. Below are detailed methodologies from cited literature.

### Protocol 1: Synthesis via Condensation of 4-Nitrotoluene and 4-Hydroxybenzaldehyde

This method involves a base-catalyzed condensation reaction.

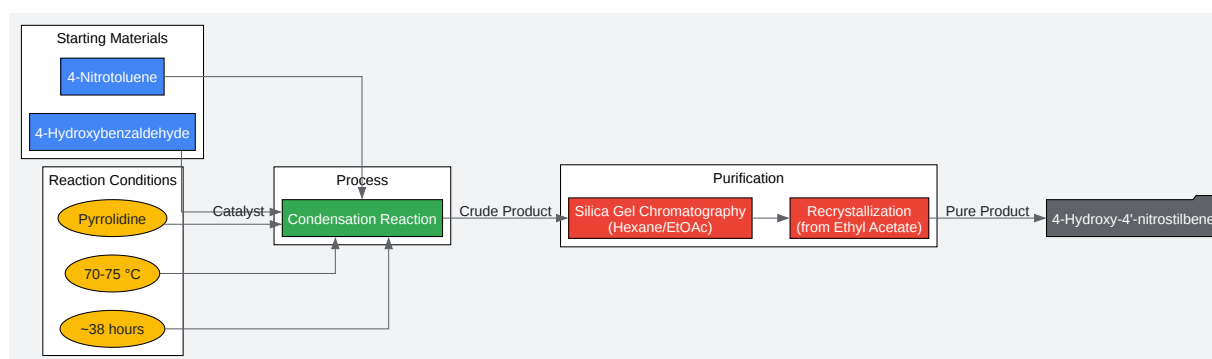
- Starting Materials: 4-nitrotoluene, 4-hydroxybenzaldehyde.[1]
- Base: Pyrrolidine.[1]
- Procedure:
  - Combine 4-nitrotoluene and 4-hydroxybenzaldehyde in a reaction vessel.
  - Add pyrrolidine as a catalyst.
  - Heat the mixture under reflux at a temperature of 70-75 °C.[1][6]
  - Maintain the reaction with magnetic stirring for approximately 38 hours.[1][6]
  - Monitor the reaction progress using an appropriate technique (e.g., TLC).

- Purification:
  - After the reaction is complete, the crude product is separated by silica gel column chromatography, using a hexane/ethyl acetate (2/3 v/v) mixture as the eluent.[6]
  - The solvent is removed from the collected fractions via rotary evaporation.[6]
  - The resulting solid is further purified by recrystallization from ethyl acetate to yield the final product as a light orange solid.[1][6]

## Protocol 2: Synthesis via Reaction of 2-(4-nitrophenyl)acetic acid and 4-Hydroxybenzaldehyde

This alternative synthesis route utilizes piperidine as the base.

- Starting Materials: 2-(4-nitrophenyl)acetic acid (100 mmol), 4-hydroxybenzaldehyde (200 mmol).[7]
- Base: Piperidine (6 mL).[7]
- Procedure:
  - A mixture of 2-(4-nitrophenyl)acetic acid and 4-hydroxybenzaldehyde in piperidine is stirred at 140 °C for 2 hours.[7]
  - Upon completion, the resulting solid is washed with ethyl acetate (EtOAc) to yield (E)-4-(4-nitrostyryl)phenol as a red solid with a reported yield of 98%.[7]



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Caption: Workflow for the synthesis of **4-Hydroxy-4'-nitrostilbene**.

## Chemical Reactivity

The functional groups present in **4-Hydroxy-4'-nitrostilbene** dictate its chemical reactivity.

- **Oxidation:** The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.<sup>[1]</sup>
- **Reduction:** The nitro group is susceptible to reduction, yielding 4-amino-4'-hydroxystilbene. This transformation can be accomplished using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.<sup>[1]</sup>
- **Substitution:** The hydroxyl group can undergo nucleophilic substitution reactions with agents like alkyl halides or acyl chlorides in the presence of a base to form alkylated or acylated

derivatives.[1]

## Biological Activity

While specific signaling pathways for **4-Hydroxy-4'-nitrostilbene** are not extensively detailed in the reviewed literature, the biological activities of stilbene derivatives are well-documented.

- **Estrogenic Effects:** The hydroxyl group on the stilbene A-phenyl ring is considered essential for estrogenic activity.[8] The presence of a 4-nitro group can also contribute to this effect.[8] Liver microsomal enzymes can metabolize trans-stilbene into a 4-hydroxy derivative, which exhibits estrogenic properties.[8]
- **Antimicrobial Activity:** For stilbene derivatives, a hydroxyl group in the A ring is crucial for antimicrobial activity.[8]
- **Antioxidant Action:** Studies on related compounds like resveratrol (3,5,4'-trihydroxystilbene) and 4-hydroxystilbene show that the para-hydroxyl group is highly reactive towards scavenging oxidizing free radicals.[9] This suggests that the 4-hydroxy group in **4-Hydroxy-4'-nitrostilbene** could play a significant role in potential antioxidant activities.[9]

Further research is required to elucidate the specific mechanisms and signaling pathways through which **4-Hydroxy-4'-nitrostilbene** may exert biological effects.

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